molecular formula C19H16Cl2N2O3S B2545890 N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 301176-49-8

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No. B2545890
CAS RN: 301176-49-8
M. Wt: 423.31
InChI Key: XACMBWXHGKUHLU-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule featuring a thiazole ring, a dichlorophenyl group, and a methoxyphenoxy moiety. While the specific compound is not directly mentioned in the provided papers, the structure suggests it could be related to pharmaceuticals or organic materials with potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of catalysts and specific reagents under controlled conditions. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide required 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as a solvent and potassium carbonate as a catalyst . Similarly, the synthesis of α-substituted phenoxy-N-methyl-1,2,3-thiadiazole-4-acetamide derivatives involved the reaction of N-acylhydrazone with thionyl chloride, followed by a reaction with phenols . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, MS, and NMR . The X-ray crystal structure has also been used to determine the arrangement of atoms within a molecule, as seen in the study of α-phenoxy-1,2,3-thiadiazoleacetamide derivatives . These techniques would likely be applicable in analyzing the molecular structure of N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are sensitive to reaction conditions such as temperature, time, and mole ratio of reactants . The annelation of thiadiazole rings, for example, is a key step in the synthesis of certain acetamide derivatives . Understanding the reactivity of the thiazole ring and the influence of substituents like the dichlorophenyl and methoxyphenoxy groups would be crucial in predicting the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the crystal structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed a 'V' shaped conformation and various intermolecular interactions that could affect their physical properties . These properties, including solubility, melting point, and stability, would need to be determined experimentally for this compound to fully understand its behavior and potential applications.

Scientific Research Applications

Comparative Metabolism in Liver Microsomes

A study by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of similar chloroacetamide herbicides in human and rat liver microsomes. These herbicides, including compounds like acetochlor and metolachlor, are linked to a complex metabolic pathway potentially leading to carcinogenicity. This research is crucial for understanding how such compounds, including N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide, are processed in biological systems (Coleman et al., 2000).

Synthesis and Antimicrobial Agents

Sah, Bidawat, Seth, and Gharu (2014) synthesized formazans from a Mannich base related to thiazole compounds as antimicrobial agents. The synthesized compounds showed moderate activity against pathogenic bacterial and fungal strains. This research opens avenues for the application of similar thiazole-based compounds in antimicrobial therapies (Sah et al., 2014).

VEGF-A Inhibition for Antiproliferative Effect

Prashanth et al. (2014) researched novel benzophenone-thiazole derivatives, evaluating their antiproliferative effects and VEGF-A inhibition. Their findings suggest potential applications of similar thiazole-based compounds, like this compound, in cancer treatment through VEGF-A inhibition (Prashanth et al., 2014).

Novel Therapeutic Applications

Kumar and Mishra (2020) synthesized new diphenylamine derivatives, including compounds similar to this compound, showing promising results in analgesic and anti-inflammatory activity. Their research highlights the therapeutic potential of these compounds in treating pain and inflammation (Kumar & Mishra, 2020).

properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-25-16-4-2-3-5-17(16)26-11-18(24)23-19-22-10-14(27-19)9-12-8-13(20)6-7-15(12)21/h2-8,10H,9,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACMBWXHGKUHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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